1-amino-2-(1,3-thiazol-2-yl)propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
933694-28-1 |
|---|---|
Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
1-amino-2-(1,3-thiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C6H10N2OS/c1-6(9,4-7)5-8-2-3-10-5/h2-3,9H,4,7H2,1H3 |
InChI Key |
PDTBFKPZTBHYQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=NC=CS1)O |
Origin of Product |
United States |
Synthesis and Spectroscopic Characterization
A likely synthetic pathway would begin with the deprotonation of 1,3-thiazole at the C2 position using a strong base such as n-butyllithium to form 2-lithiothiazole. This highly reactive nucleophile could then be reacted with a protected form of 1-aminopropan-2-one. Subsequent deprotection would yield the desired amino alcohol.
Alternatively, the ring-opening of a suitably substituted epoxide, such as 2-methyl-2-(oxiran-2-yl)-1,3-thiazole, with an amine source could also lead to the target compound.
Predicted Spectroscopic Data:
The spectroscopic data for 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol can be predicted based on the characteristic signals of its constituent functional groups.
| Spectroscopic Technique | Predicted Chemical Shifts/Signals |
| ¹H NMR | * Thiazole (B1198619) ring protons: δ 7.2-7.8 ppm (two doublets) |
| * -CH₂-NH₂ protons: δ ~2.8-3.2 ppm (singlet or AB quartet) | |
| * -CH₃ proton: δ ~1.5 ppm (singlet) | |
| * -OH and -NH₂ protons: Broad singlets, chemical shift dependent on solvent and concentration | |
| ¹³C NMR | * Thiazole ring carbons: δ ~115-170 ppm |
| * Quaternary carbon (C-OH): δ ~70-80 ppm | |
| * -CH₂-NH₂ carbon: δ ~45-55 ppm | |
| * -CH₃ carbon: δ ~25-30 ppm | |
| IR (Infrared Spectroscopy) | * O-H stretch: Broad band around 3300-3400 cm⁻¹ |
| * N-H stretch: Two sharp bands around 3300-3500 cm⁻¹ | |
| * C=N and C=C stretches (thiazole): ~1500-1600 cm⁻¹ | |
| Mass Spectrometry (MS) | * Molecular Ion Peak (M⁺): Expected at m/z corresponding to the molecular weight of the compound. |
Chemical Properties and Reactivity
The chemical reactivity of 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol is dictated by the interplay of its three functional groups: the primary amine, the tertiary alcohol, and the thiazole (B1198619) ring.
Reactions of the Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation with acid chlorides or anhydrides to form amides, and reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively. tandfonline.com
Reactions of the Hydroxyl Group: The tertiary alcohol can be O-alkylated or O-acylated under appropriate conditions. Due to steric hindrance, these reactions might require more forcing conditions compared to a primary or secondary alcohol.
Reactions involving the Thiazole Ring: The thiazole ring can undergo electrophilic substitution, primarily at the C5 position. The C2 proton, while acidic, is blocked by the propan-2-ol substituent. The nitrogen atom at position 3 is basic and can be protonated or alkylated to form a thiazolium salt. pharmaguideline.com
Chelation/Coordination: The molecule possesses both nitrogen and oxygen donor atoms, making it a potential chelating ligand for a variety of metal ions. researchgate.net The formation of such coordination complexes could modulate the reactivity of the organic scaffold.
Derivatization and Functionalization Strategies of 1 Amino 2 1,3 Thiazol 2 Yl Propan 2 Ol
Modification of the Amino Moiety in 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol
The primary amino group in this compound is a primary target for chemical modification due to its nucleophilic character. Acylation, alkylation, and the formation of Schiff bases are common strategies to introduce a wide range of substituents, thereby influencing the molecule's polarity, size, and potential for intermolecular interactions.
Acylation and Alkylation Reactions
Acylation of the amino group in aminothiazole derivatives is a widely employed technique to introduce amide functionalities. This can be achieved using various acylating agents such as acyl chlorides or anhydrides. For instance, 2-aminothiazole (B372263) derivatives can be readily acylated with agents like chloroacetyl chloride to form the corresponding N-(thiazol-2-yl)acetamide derivatives. researchgate.net This reaction typically proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the acylating agent. researchgate.net The resulting amides can serve as intermediates for further functionalization.
Alkylation of the amino group introduces alkyl substituents, which can alter the lipophilicity and steric bulk of the molecule. Hydrogen-borrowing catalysis is a modern and efficient method for the alkylation of amino alcohols, utilizing alcohols as alkylating agents in the presence of a suitable catalyst, with water being the only byproduct. nih.gov For chiral 1,2-amino alcohols, racemization of the amine stereocenter can be prevented by using a sub-stoichiometric amount of base and protecting the nitrogen with a sterically demanding group like a trityl or benzyl (B1604629) group. nih.gov Traditional alkylation methods using alkyl halides can also be employed, though they may be less selective and generate stoichiometric amounts of waste. The N-alkylation of unprotected amino acids with alcohols has been achieved with excellent yield and retention of stereochemistry. nih.gov
Table 1: Examples of Acylation and Alkylation Reactions on Amino Alcohols and Aminothiazoles
| Reactant | Reagent | Product Type | Reference |
| 2-Amino Alcohols | Aryl Ketones (e.g., Ph*COMe) | γ-Aminobutyric Acid Derivatives | nih.gov |
| 2-Aminothiazole Derivatives | Acyl Chlorides (e.g., Chloroacetyl chloride) | N-Thiazolyl Amides | researchgate.net |
| Unprotected Amino Acids | Alcohols | N-Alkyl Amino Acids | nih.gov |
Formation of Schiff Bases and Imines
The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically carried out under acid or base catalysis, or with heating, and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. Schiff bases derived from amino acids and salicylaldehyde (B1680747) have been synthesized and can serve as models for transamination reactions in biological systems.
The formation of Schiff bases from 2-aminothiazole derivatives with various aromatic aldehydes is a well-established reaction. researchgate.net These reactions are often carried out in solvents like ethanol (B145695) or acetic acid and can be catalyzed by acids. The resulting imines can be isolated as stable compounds and are of interest for their potential biological activities and as intermediates for the synthesis of other heterocyclic systems.
Table 2: Synthesis of Schiff Bases from Amines and Carbonyl Compounds
| Amine Reactant | Carbonyl Reactant | Product | Reaction Conditions | Reference |
| 2-Amino-6-methylbenzothiazole | 5-Bromo-2-hydroxybenzaldehyde | Schiff base | Ethanol, reflux | |
| Amino Acids | Salicylaldehyde | Schiff base | NaOH catalyst | |
| 2-Aminothiazole | Aromatic Aldehydes | Schiff base | Acid or base catalysis | researchgate.net |
Functionalization of the Hydroxyl Group in this compound
The tertiary hydroxyl group on the propanol (B110389) backbone offers another site for chemical modification, although its reactivity is generally lower than that of the primary amino group due to steric hindrance. Esterification and etherification are common reactions to functionalize this group, while oxidation and reduction reactions can be used to alter the oxidation state of the adjacent carbon.
Esterification and Etherification
Esterification of the hydroxyl group can be achieved by reacting the amino alcohol with carboxylic acids, acyl chlorides, or anhydrides under appropriate conditions. Direct acylation of unprotected hydroxyamino acids with acyl halides or carboxylic anhydrides under acidic conditions can lead to chemoselective O-acylation, yielding the corresponding side-chain esters. nih.gov For amino alcohols, achieving selective O-acylation without protecting the more nucleophilic amino group can be challenging. researchgate.net However, specific methods have been developed to achieve this, for example, through pseudo-intramolecular processes. researchgate.net
Etherification of the hydroxyl group to form ethers can be accomplished through reactions such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Given the presence of the amino group, selective O-alkylation would require careful selection of reaction conditions and potentially the use of protecting groups for the amine.
Oxidation and Reduction Reactions
The oxidation of the tertiary alcohol in this compound is challenging due to the absence of a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule. The oxidation of amino alcohols is complex, as the reaction can occur at either the alcohol or the amino group, and the course of the reaction is influenced by the nature of the oxidizing agent and the substitution pattern of the substrate. researchgate.netmdpi.com
Reduction of the tertiary hydroxyl group to a methylene (B1212753) group is also a difficult transformation that would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature or the use of strong reducing agents, which could also affect the thiazole (B1198619) ring and the amino group. The thiazole ring itself can be reduced under certain conditions, such as with Raney nickel, leading to desulfurization and ring cleavage. pharmaguideline.com
Substitution Reactions on the Thiazole Ring of this compound
The thiazole ring is an aromatic heterocycle that can undergo substitution reactions. The electron density distribution in the thiazole ring makes the C5 position the most favorable site for electrophilic substitution, while the C2 position is susceptible to nucleophilic attack. pharmaguideline.comnih.gov
Electrophilic substitution reactions such as halogenation, nitration, and sulfonation can introduce substituents onto the thiazole ring. The presence of an electron-donating group at the C2 position, such as the amino alcohol side chain, is expected to activate the ring towards electrophilic attack, primarily at the C5 position. pharmaguideline.com
Nucleophilic substitution reactions on the thiazole ring are generally less common unless the ring is activated by an electron-withdrawing group or a good leaving group is present. For instance, a halogen atom at the C2 position can be displaced by strong nucleophiles. pharmaguideline.com The C2-proton of the thiazole ring can be removed by strong bases to form an organolithium species, which can then react with various electrophiles. pharmaguideline.com
Table 3: Summary of Potential Derivatization and Functionalization Reactions
| Functional Group | Reaction Type | Potential Reagents | Expected Product |
| Amino Moiety | Acylation | Acyl chlorides, Anhydrides | Amides |
| Amino Moiety | Alkylation | Alcohols (Hydrogen-borrowing), Alkyl halides | Secondary or Tertiary Amines |
| Amino Moiety | Schiff Base Formation | Aldehydes, Ketones | Imines |
| Hydroxyl Group | Esterification | Carboxylic acids, Acyl halides | Esters |
| Hydroxyl Group | Etherification | Alkyl halides (Williamson synthesis) | Ethers |
| Thiazole Ring | Electrophilic Substitution | Halogens, Nitrating agents, Sulfonating agents | Substituted Thiazoles (e.g., at C5) |
| Thiazole Ring | Nucleophilic Substitution | Strong nucleophiles (with a leaving group) | Substituted Thiazoles (e.g., at C2) |
Electrophilic Aromatic Substitution
The 1,3-thiazole ring is an electron-rich heterocycle, and its reactivity in electrophilic aromatic substitution (SEAr) reactions is significantly influenced by the nature and position of its substituents. pharmaguideline.com In the scaffold of this compound, the ring is substituted at the C2 position with the amino-propanol group. The exocyclic amino group at the C2 position acts as a powerful electron-donating group, which strongly activates the thiazole ring towards electrophilic attack. pharmaguideline.comias.ac.in
This activation is primarily directed to the C5 position, which becomes the most nucleophilic and, therefore, the preferred site for substitution. pharmaguideline.comias.ac.in The electron density is concentrated at C5 due to the resonance contribution from the amino group. Consequently, reactions such as halogenation, nitration, and diazo coupling are expected to occur selectively at this position.
Halogenation: A common and synthetically useful electrophilic substitution reaction for 2-aminothiazoles is halogenation. Bromination, for instance, can be achieved using various reagents. Studies on related 2-aminothiazole structures have shown that electrophilic bromination using reagents like N-bromosuccinimide (NBS) leads to the selective formation of 5-bromo-2-aminothiazole derivatives. nih.govmdpi.com More recently, biocatalytic methods have emerged as a mild and efficient alternative. For example, the use of vanadium-dependent haloperoxidases (VHPOs) can catalyze the bromination of 2-aminothiazole derivatives at the C5 position under aqueous conditions. nih.gov This enzymatic approach is compatible with various functional groups, making it suitable for complex molecules. nih.gov
A representative electrophilic bromination reaction at the C5 position of a generic 2-aminothiazole scaffold is shown below:
| Reactant | Reagent | Product | Reference |
| 2-Aminothiazole Derivative | N-Bromosuccinimide (NBS) | 5-Bromo-2-aminothiazole Derivative | nih.govmdpi.com |
| 4-Acyl-2-aminothiazole | Brominase (VHPO) | 5-Bromo-4-acyl-2-aminothiazole | nih.gov |
For this compound, treatment with a suitable electrophilic halogenating agent would predictably yield the corresponding 5-halo derivative, which can serve as a crucial intermediate for further functionalization, particularly in cross-coupling reactions.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on an unsubstituted thiazole ring is generally difficult due to the ring's inherent electron-rich nature. However, SNAr can be facilitated if a good leaving group is present on the ring, especially at the electron-deficient C2 position. pharmaguideline.com
A viable strategy for introducing functionality via SNAr involves the conversion of the C2-amino group into a more suitable leaving group, such as a halogen. This can be accomplished through a Sandmeyer-type reaction. The primary amino group is first diazotized using a nitrite (B80452) source (e.g., n-butyl nitrite or sodium nitrite) in the presence of an acid. The resulting diazonium salt is unstable but can be immediately displaced by a nucleophile, often a halide, with the aid of a copper(I) salt catalyst (e.g., CuCl, CuBr). nih.govnih.gov This two-step sequence effectively replaces the amino group with a chloro or bromo substituent.
Once the 2-halothiazole derivative is formed, it becomes a substrate for SNAr reactions. For example, 2-bromo and 2-chlorothiazole (B1198822) derivatives have been shown to undergo nucleophilic substitution with fluoride (B91410) ions (using KF-Kryptofix 2.2.2 complex) under microwave irradiation to yield 2-fluorothiazoles. nih.gov This demonstrates that a halogen at the C2 position can be displaced by other nucleophiles to introduce diverse functional groups.
| Starting Material | Reaction Sequence | Intermediate/Product | Reference |
| 2-Aminothiazole derivative | 1. Diazotization (n-BuONO) 2. Halogenation (CuX₂) | 2-Halothiazole derivative | nih.gov |
| 2-Bromothiazole (B21250) derivative | Nucleophilic Fluorination (KF, K 2.2.2) | 2-Fluorothiazole derivative | nih.gov |
This strategy allows for the modification of the C2 position, complementing the electrophilic substitution at C5.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools for the functionalization of heterocyclic compounds. To apply these methods to the this compound scaffold, a halogen atom is typically required on the thiazole ring to act as a handle for the catalytic cycle. As described previously, this can be achieved via electrophilic halogenation at C5 or by converting the C2-amino group into a halide.
The resulting 5-bromo or 2-bromo derivatives of the scaffold are ideal precursors for a variety of palladium-catalyzed cross-coupling reactions. mdpi.commasterorganicchemistry.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the halothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for forming carbon-carbon bonds and introducing aryl, heteroaryl, or vinyl substituents. mdpi.comnih.gov For instance, the Suzuki reaction has been successfully applied to 2-amino-5-bromothiazole derivatives to synthesize 5-aryl-2-aminothiazoles. semanticscholar.org
Heck-Mizoroki Coupling: This reaction couples the halothiazole with an alkene to form a new C-C bond, resulting in an alkenylated thiazole. masterorganicchemistry.commdpi.com The reaction is typically catalyzed by a palladium complex.
Sonogashira Coupling: This reaction enables the introduction of an alkyne moiety by coupling the halothiazole with a terminal alkyne. The process is usually co-catalyzed by palladium and copper complexes. nih.gov This method has been used to prepare 2-halothiazoles substituted with alkynyl groups at the 4-position, and the principle is broadly applicable. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the halothiazole with various amines, providing access to a wide range of N-substituted aminothiazoles.
The table below summarizes typical conditions for these cross-coupling reactions on a hypothetical 5-bromo-thiazole substrate.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Aryl/Vinyl-thiazole |
| Heck-Mizoroki | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 5-Alkenyl-thiazole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-Alkynyl-thiazole |
| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | 5-(Disubstituted amino)-thiazole |
These reactions significantly expand the chemical space accessible from the this compound core structure, allowing for the systematic modification of its properties.
Synthesis of Heterocyclic Hybrids and Analogues Containing the 1,3-Thiazol-2-ylpropan-2-ol Scaffold
The this compound scaffold is a valuable building block for constructing more complex heterocyclic systems and molecular hybrids. The primary amino group and, to a lesser extent, the hydroxyl group of the propanol side chain serve as key functional handles for elaboration and cyclization reactions.
One of the most common strategies involves leveraging the nucleophilicity of the exocyclic C2-amino group. This group can react with a wide range of bifunctional electrophiles to construct new rings, leading to fused or linked heterocyclic systems.
Formation of Fused Heterocycles: A prominent example is the synthesis of imidazo[2,1-b]thiazoles. This is typically achieved by reacting a 2-aminothiazole derivative with an α-haloketone. The reaction proceeds via an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. nih.gov This approach provides a direct route to a privileged heterocyclic scaffold.
Synthesis of Linked Bi-heterocycles: The amino group can be acylated with a heterocyclic carboxylic acid or reacted with a heterocyclic isocyanate or isothiocyanate to form amide, urea (B33335), or thiourea (B124793) linkages, respectively. nih.gov These reactions connect the core scaffold to other heterocyclic motifs. For example, reacting 2-aminothiazole with phenyl isothiocyanate yields a thiazolyl-thiourea derivative, which can be a precursor for further cyclizations. mdpi.com
Condensation Reactions: The amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings. For instance, reaction with 1,2-dicarbonyls can lead to pyrazine (B50134) rings, while reaction with 1,3-dicarbonyls could yield pyrimidine (B1678525) derivatives. mdpi.com Schiff base formation with aldehydes, followed by cyclization, is another common route to new heterocyclic systems. mdpi.com
Cyclization involving Side-Chain Functionality: The amino group can be acylated with reagents like chloroacetyl chloride to introduce a reactive handle. The resulting chloroacetamide can then be cyclized with various nucleophiles. For example, reaction with 1,2-ethylenediamine can form a pyrazine ring, while reaction with thioglycolic acid can produce a thiazinedione scaffold. mdpi.com
The table below illustrates some of the heterocyclic hybrids that can be synthesized from a 2-aminothiazole precursor.
| Reagent(s) | Resulting Heterocyclic System | Type of Hybrid | Reference |
| α-Haloketone (e.g., α-bromoacetophenone) | Imidazo[2,1-b]thiazole | Fused | nih.gov |
| Heterocyclic isothiocyanate | Thiazolyl-thiourea linked heterocycle | Linked | mdpi.com |
| Chloroacetyl chloride, then Ethylenediamine | Pyrazinone-linked thiazole | Linked | mdpi.com |
| Chloroacetyl chloride, then Thioglycolic acid | Thiazinedione-linked thiazole | Linked | mdpi.com |
| Malononitrile and Aldehyde | Pyran-fused or Pyridine-linked thiazole | Fused/Linked | mdpi.com |
These synthetic strategies allow for the incorporation of the 1,3-thiazol-2-ylpropan-2-ol scaffold into larger, more structurally diverse molecules, enabling the exploration of structure-activity relationships for various applications.
Reaction Pathway Elucidation of this compound Synthesis
The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. nih.govderpharmachemica.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea. nih.govderpharmachemica.com For the specific synthesis of this compound, a plausible pathway involves the reaction of a suitable α-haloketone precursor with thiourea.
The reaction commences with the nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbon of the α-haloketone, leading to the formation of an S-alkylated intermediate. This is followed by an intramolecular cyclization, where the amino group attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the aromatic thiazole ring.
A plausible synthetic route to this compound could start from 1-amino-3-halo-3-methyl-2-butanone, which upon reaction with thiourea would yield the target molecule. The reaction conditions, such as solvent and temperature, can significantly influence the reaction rate and yield.
Transition State Analysis
Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the transition states of the Hantzsch thiazole synthesis. While specific transition state analysis for the synthesis of this compound is not extensively documented in the literature, analogies can be drawn from studies on similar 2-aminothiazole formations.
Table 1: Hypothetical Transition State Energies for Key Steps in the Synthesis of this compound
| Step | Reactants | Transition State | Product | Activation Energy (kcal/mol) |
| S-Alkylation | 1-amino-3-chloro-3-methyl-2-butanone + Thiourea | [TS1] | S-alkylated intermediate | 15-20 |
| Cyclization | S-alkylated intermediate | [TS2] | Thiazoline intermediate | 10-15 |
| Dehydration | Thiazoline intermediate | [TS3] | This compound | 5-10 |
Note: The values in this table are hypothetical and based on general knowledge of similar reactions. Specific computational studies are required for accurate data.
Mechanism of Stereoselective Induction in Amino Alcohol Formation
The synthesis of this compound can potentially yield a racemic mixture if the starting materials are achiral. Achieving stereoselectivity in the formation of the chiral amino alcohol moiety is a significant challenge. One common strategy to induce stereoselectivity is the use of a chiral auxiliary. scielo.org.mxwikipedia.orgnih.gov
A chiral auxiliary, temporarily attached to the starting material, can direct the incoming nucleophile to attack from a specific face of the molecule, leading to the preferential formation of one enantiomer. For instance, if the synthesis proceeds through a precursor containing a chiral auxiliary on the amino group, the cyclization step can be directed to form a specific stereoisomer. After the thiazole ring formation, the chiral auxiliary can be removed to yield the enantiomerically enriched product.
Another approach involves the use of a chiral catalyst that can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Table 2: Common Chiral Auxiliaries and Their Potential Application in Stereoselective Synthesis
| Chiral Auxiliary | Point of Attachment | Expected Diastereomeric Excess (d.e.) |
| Evans' oxazolidinones | Amino group of precursor | >95% |
| (S)- or (R)-1-phenylethylamine | Amino group of precursor | 80-95% |
| Camphorsultam | Amino group of precursor | >90% |
Note: The effectiveness of a chiral auxiliary is highly dependent on the specific substrate and reaction conditions.
Investigation of Rearrangement and Cyclization Reactions of this compound Derivatives
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes its derivatives susceptible to various rearrangement and cyclization reactions.
For instance, N-acylation of the primary amine followed by activation of the tertiary alcohol could lead to an intramolecular cyclization to form oxazoline (B21484) or morpholinone ring systems. The specific outcome would depend on the nature of the acyl group and the reaction conditions employed.
A hypothetical rearrangement could involve the migration of the thiazole ring. Under acidic conditions, protonation of the hydroxyl group could lead to the formation of a carbocation, which could then undergo a 1,2-shift of the thiazole group, followed by deprotonation to yield a rearranged product.
Table 3: Plausible Cyclization Reactions of this compound Derivatives
| Derivative | Reagent/Condition | Plausible Product |
| N-chloroacetyl-1-amino-2-(1,3-thiazol-2-yl)propan-2-ol | Base (e.g., NaH) | 3-hydroxy-3-methyl-4-(1,3-thiazol-2-yl)morpholin-5-one |
| This compound | Phosgene | 5-methyl-5-(1,3-thiazol-2-yl)oxazolidin-2-one |
| N-(2-bromoethyl)-1-amino-2-(1,3-thiazol-2-yl)propan-2-ol | Base (e.g., K2CO3) | 1-(2-hydroxy-2-methyl-2-(1,3-thiazol-2-yl)ethyl)piperazine |
Note: These are hypothetical reactions based on the known reactivity of amino alcohols and have not been experimentally verified for this specific compound.
Table of Compound Names
Established Chemical Synthesis Routes to this compound
Established methods for the synthesis of this compound typically rely on multi-step sequences that combine classical techniques for forming the thiazole (B1198619) ring and creating the amino alcohol moiety.
Classical Approaches for Amino Alcohol Formation
The formation of the vicinal amino alcohol group is a critical step in the synthesis of the target compound. Classical approaches to this structural motif are well-documented in organic chemistry. One common strategy involves the nucleophilic addition of an organometallic reagent to an α-amino aldehyde or α-amino ketone. For the synthesis of this compound, this could involve the addition of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, to a protected 2-(aminoacetyl)thiazole derivative. The use of a protecting group on the amine is crucial to prevent side reactions.
Another classical approach is the ring-opening of a suitable epoxide with an amine. In this context, a 2-(oxiran-2-yl)thiazole derivative could be reacted with ammonia (B1221849) or a protected amine source to yield the desired amino alcohol. The stereochemistry of the final product is dependent on the stereochemistry of the starting epoxide. Asymmetric synthesis of chiral 1,2-amino alcohols can also be achieved using chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. researchgate.net
Thiazole Ring Construction Strategies Relevant to the Compound Synthesis
Another relevant method is the Cook-Heilborn synthesis, which produces 5-aminothiazoles from α-aminonitriles and carbon disulfide, although this is less direct for the desired 2-substitution pattern of the target molecule. More direct approaches for 2-substituted thiazoles often involve the reaction of a thioamide with an appropriate electrophile. nih.gov
| Thiazole Synthesis Method | Reactants | Product Type | Relevance to Target Compound |
| Hantzsch Thiazole Synthesis | α-Haloketone and Thioamide | Substituted Thiazoles | A primary method for constructing the thiazole ring. |
| Cook-Heilborn Synthesis | α-Aminonitrile and Carbon Disulfide | 5-Aminothiazoles | Less direct for 2-substituted thiazoles. |
Multi-Step Synthetic Pathways
The synthesis of this compound is inherently a multi-step process, given the complexity of the molecule. A plausible synthetic pathway could commence with the synthesis of the thiazole ring, followed by the elaboration of the side chain. For example, 2-bromothiazole (B21250) could be subjected to a metal-halogen exchange to form 2-lithiothiazole. This nucleophilic thiazole derivative could then react with a protected 1-amino-2-propanone to form the tertiary alcohol. Subsequent deprotection of the amino group would yield the final product.
Alternatively, a convergent synthesis could be employed where the thiazole moiety and the amino alcohol precursor are synthesized separately and then coupled. For instance, a protected amino acid such as alanine (B10760859) could be converted to a suitable electrophile, which is then reacted with a nucleophilic thiazole.
The synthesis of complex molecules containing thiazole and amino alcohol functionalities, such as the HIV protease inhibitor Ritonavir, provides insights into potential multi-step strategies. chemicalbook.comgoogle.com Although the structure of Ritonavir is more complex, the synthetic principles of coupling thiazole-containing fragments with amino acid-derived backbones are applicable. These syntheses often involve multiple protection and deprotection steps to manage the reactive functional groups. chemicalbook.comgoogle.com
A hypothetical multi-step synthesis could be outlined as follows:
Thiazole Formation: Synthesis of a 2-functionalized thiazole (e.g., 2-bromothiazole or 2-formylthiazole) using a method like the Hantzsch synthesis.
Side Chain Introduction:
Via a Grignard-type reaction: Conversion of 2-bromothiazole to 2-thiazolylmagnesium bromide, followed by reaction with a protected 1-amino-2-propanone.
Via an organolithium reagent: Lithiation of thiazole at the 2-position, followed by reaction with a protected 1-amino-2-propanone.
Deprotection: Removal of the amino protecting group to yield this compound.
Novel and Sustainable Synthetic Protocols for this compound
Recent advancements in synthetic chemistry have focused on the development of more environmentally friendly and efficient methods. These principles can be applied to the synthesis of this compound.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing the target molecule, this could involve the use of greener solvents, such as water or ethanol (B145695), and the development of one-pot reactions to minimize waste and improve efficiency. For the thiazole ring formation step, microwave-assisted synthesis has been shown to accelerate the reaction and often leads to higher yields with reduced energy consumption.
The use of biocatalysis could also be a green approach for the stereoselective synthesis of the amino alcohol moiety. Enzymes such as lipases or transaminases can be employed to resolve racemic mixtures or to perform asymmetric transformations, leading to enantiomerically pure products under mild reaction conditions.
| Green Chemistry Approach | Description | Potential Application in Synthesis |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions rapidly and efficiently. | Can be applied to the Hantzsch thiazole synthesis to reduce reaction times and improve yields. |
| Use of Greener Solvents | Employing environmentally benign solvents like water or ethanol. | Can be used in various steps of the synthesis, reducing the reliance on hazardous organic solvents. |
| Biocatalysis | Use of enzymes to catalyze reactions. | Can be used for the stereoselective synthesis of the chiral amino alcohol side chain. |
| One-Pot Synthesis | Performing multiple reaction steps in a single reaction vessel. | Can be designed to combine the thiazole ring formation and side-chain installation, reducing workup and purification steps. |
Catalyst-Free and Metal-Free Methodologies
Developing synthetic routes that avoid the use of heavy metal catalysts is a key goal of sustainable chemistry. For the synthesis of thiazoles, catalyst-free versions of the Hantzsch reaction have been reported, often under solvent-free conditions or in green solvents. organic-chemistry.org
A catalyst-free, one-pot, three-component reaction could be envisioned for the synthesis of a precursor to the target molecule. For example, the reaction of an aldehyde, an amine, and elemental sulfur can lead to thiazole derivatives under certain conditions, potentially avoiding the need for pre-functionalized starting materials and metal catalysts. tue.nl While direct application to this compound is not yet reported, these methodologies offer a promising avenue for future research into more sustainable synthetic routes.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving product yields compared to conventional heating methods. mdpi.comacs.org This is attributed to the efficient and rapid heating of the reaction mixture through dielectric heating. nih.gov
In the context of synthesizing thiazole derivatives, microwave irradiation has been successfully employed in the Hantzsch thiazole synthesis. mdpi.com This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of precursors to the target molecule, such as 2-aminothiazole (B372263) derivatives, microwave-assisted methods have demonstrated significant advantages. For instance, the reaction of substituted ketones with thiourea (B124793) in the presence of an oxidizing agent like iodine can be completed in minutes under microwave irradiation, whereas conventional heating may require several hours. mdpi.com
A comparative study on the synthesis of 2-aminothiazole derivatives highlights the benefits of microwave assistance:
| Entry | Method | Reaction Time | Yield (%) |
| 1 | Conventional Heating | 8-10 hours | 60-75 |
| 2 | Microwave Irradiation | 5-15 minutes | 85-95 |
This interactive table demonstrates the significant reduction in reaction time and improvement in yield when employing microwave-assisted techniques for the synthesis of 2-aminothiazole precursors, based on analogous reactions reported in the literature. mdpi.com
Furthermore, the aminolysis of epoxides, a key potential step in constructing the 1-amino-2-propan-2-ol side chain, is also significantly enhanced by microwave irradiation. Microwave-assisted aminolysis of epoxides can be conducted in shorter time frames and often with improved regioselectivity. emich.eduresearchgate.net The reaction of a sterically hindered epoxide with an amine under microwave conditions can lead to good yields where conventional methods might be sluggish. emich.edu
Optimization of Reaction Conditions and Yield for this compound
Solvent Effects on Reaction Efficiency
The choice of solvent can profoundly influence the rate and outcome of both the thiazole ring formation and the subsequent side-chain manipulations. In the Hantzsch thiazole synthesis, polar protic solvents such as ethanol and methanol (B129727) are commonly used and have been shown to be effective. nih.govresearchgate.net However, solvent-free conditions have also been explored and, in some cases, offer advantages in terms of reduced environmental impact and simplified work-up procedures. researchgate.net The use of aqueous media, particularly in combination with microwave irradiation, has been reported to be an efficient and environmentally benign approach for the synthesis of some thiazole derivatives. researchgate.net
For the aminolysis of epoxides, the solvent plays a crucial role in directing the regioselectivity of the ring-opening. Polar mixed solvent systems, such as DMF/H₂O, have been shown to promote the efficient and regioselective synthesis of β-amino alcohols without the need for a catalyst. nrochemistry.com The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction pathway. In the context of opening a 2-(oxiran-2-yl)thiazole intermediate with ammonia, a polar protic solvent would be expected to facilitate the reaction by solvating the nucleophile and stabilizing the transition state.
The following table summarizes the effect of different solvents on the yield of a model Hantzsch thiazole synthesis:
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ethanol/Water (1:1) | 65 | 85 |
| 2 | 1-Butanol | Reflux | 78 |
| 3 | 2-Propanol | Reflux | 75 |
| 4 | Water | Reflux | 72 |
This interactive table illustrates the influence of various solvents on the yield of a representative Hantzsch thiazole synthesis, with a mixture of ethanol and water providing the highest yield in this example. nih.gov
Temperature and Pressure Optimization
Temperature is a critical parameter in chemical synthesis, directly impacting reaction rates. In the synthesis of thiazole derivatives via the Hantzsch reaction, temperatures are typically elevated, often at the reflux temperature of the chosen solvent. nih.gov Microwave-assisted synthesis allows for rapid heating to temperatures that might be difficult to achieve with conventional methods, often leading to dramatic rate enhancements. acs.orgnih.gov
For the aminolysis of epoxides, elevated temperatures are generally required to overcome the activation energy for ring-opening, especially with less reactive amines like ammonia. mit.edu However, higher temperatures can also lead to side reactions. The use of sealed vessels in microwave reactors allows for the application of pressures above atmospheric pressure, enabling the use of low-boiling solvents at temperatures above their normal boiling points. This combination of high temperature and pressure can significantly accelerate the aminolysis of epoxides. emich.edumit.edu For instance, the aminolysis of epoxides in a continuous-flow microreactor at high temperatures (180-240 °C) and pressures has been shown to be highly efficient, with reaction times of less than 5 minutes. mit.edu
Catalytic Systems in this compound Formation
The use of catalysts can significantly improve the efficiency and selectivity of the synthetic steps leading to this compound. For the Hantzsch thiazole synthesis, while it can proceed without a catalyst, various catalysts have been employed to improve yields and reaction times. These include silica-supported tungstosilicic acid and other solid acid catalysts. mdpi.comresearchgate.net Acidic conditions can also influence the regioselectivity of the Hantzsch synthesis when using unsymmetrical thioureas. rsc.org
The ring-opening of the epoxide intermediate with ammonia is a step that can greatly benefit from catalysis. While the reaction can be driven by high temperatures and pressures, the use of a catalyst can allow for milder reaction conditions. A wide range of catalysts have been investigated for the aminolysis of epoxides, including Lewis acids, tertiary amines, and various metal salts. For example, Yttrium(III) chloride (YCl₃) has been shown to be an efficient catalyst for the regioselective ring-opening of epoxides with amines under solvent-free conditions at room temperature. mdpi.com Similarly, tertiary amines like DABCO and triethylamine (B128534) have been used as effective catalysts for this transformation in water. rsc.org The choice of catalyst can be crucial in controlling the regioselectivity of the epoxide opening, particularly with unsymmetrical epoxides.
Below is a table illustrating the effect of different catalytic systems on the yield of a model epoxide aminolysis reaction:
| Entry | Catalyst | Solvent | Temperature | Yield (%) |
| 1 | YCl₃ (1 mol%) | Solvent-free | Room Temp. | 95 |
| 2 | DABCO (1 mol%) | Water | Room Temp. | 92 |
| 3 | Triethylamine (1 mol%) | Water | Room Temp. | 88 |
| 4 | None | Water | 100 °C | 75 |
This interactive table showcases the effectiveness of various catalysts in promoting the aminolysis of an epoxide at room temperature, with YCl₃ providing the highest yield in this illustrative example. mdpi.comrsc.org
Asymmetric Synthesis of this compound
Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule from achiral or racemic starting materials. yale.edu This is often accomplished by introducing a chiral influence during the reaction, which can be a temporary part of the molecule (a chiral auxiliary) or a substance that facilitates the reaction without being consumed (a chiral catalyst).
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is known for its reliability and is frequently employed in the synthesis of complex chiral molecules like amino alcohols. nih.govscielo.org.mx
In a plausible synthetic route to this compound, an N-acylated chiral auxiliary, such as an Evans oxazolidinone, could be used. The synthesis would involve the addition of a 2-thiazolyl nucleophile (e.g., 2-thiazolyl-lithium or a 2-thiazolyl Grignard reagent) to an N-protected α-amino ketone precursor attached to the chiral auxiliary. The steric hindrance provided by the auxiliary would guide the nucleophile to attack one face of the ketone preferentially, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched amino alcohol.
Table 1: Chiral Auxiliaries in Asymmetric Synthesis of Amino Alcohols
| Chiral Auxiliary | Typical Precursor | Key Reaction Type | Expected Diastereoselectivity | Reference |
|---|---|---|---|---|
| Evans Oxazolidinones | α-Amino acids | Aldol (B89426) or Grignard Addition | High (often >95% de) | wikipedia.orgnih.gov |
| Pseudoephedrine | Pseudoephedrine | Alkylation / Addition | High (often >99% de) | researchgate.net |
| (S)-Indoline | Indoline | Nucleophilic Addition | Up to >99% de | nih.gov |
| Camphorsultam | Camphorsulfonic acid | Aldol or Diels-Alder | High | wikipedia.org |
Asymmetric catalysis offers a more atom-economical approach where a small, substoichiometric amount of a chiral catalyst generates large quantities of a chiral product. researchgate.net This field is dominated by transition-metal catalysts complexed with chiral ligands and, more recently, by metal-free organocatalysts.
For the synthesis of this compound, a potential strategy involves the catalytic asymmetric addition of a 2-thiazolyl organometallic reagent to a protected α-amino ketone. A chiral ligand, such as a derivative of BINOL or a chiral diamine, would coordinate to a metal center (e.g., zinc, titanium, or copper), creating a chiral environment that forces the addition to occur on a specific face of the ketone, resulting in a high enantiomeric excess (ee). Another established method for forming vicinal amino alcohols is the osmium-catalyzed asymmetric aminohydroxylation of an appropriately substituted alkene, which installs both the amino and hydroxyl groups stereoselectively in a single step. researchgate.net
Table 2: Examples of Asymmetric Catalysis for Amino Alcohol Synthesis
| Catalyst System | Reaction Type | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Chiral Phosphoric Acid | Aza-Benzilic Ester Rearrangement | High | researchgate.net |
| Quinine-derived Urea (B33335) | Epoxidation/Ring-Opening | Up to 99% ee | researchgate.net |
| Osmium / (DHQ)₂-PHAL | Asymmetric Aminohydroxylation | 33-81% ee | researchgate.net |
Enantioselective organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. cam.ac.uknih.gov Proline and its derivatives are prominent organocatalysts that operate by forming nucleophilic enamines or electrophilic iminium ions as key intermediates. researchgate.netnih.gov
A hypothetical organocatalytic route to this compound could involve a proline-catalyzed α-amination of a ketone bearing a thiazole group, followed by reduction. Alternatively, an asymmetric Mannich-type reaction could be employed, where a chiral organocatalyst, such as a 5-pyrrolidin-2-yltetrazole, facilitates the reaction between an enolizable ketone, an amine, and a thiazole-containing aldehyde. cam.ac.uk These methods are known for their operational simplicity and effectiveness in constructing chiral amino alcohol frameworks. nih.gov Organo-cascade catalysis, where multiple catalytic cycles are combined in one sequence, can achieve very high enantioselectivity, often exceeding 99% ee. nih.gov
Diastereoselective Synthesis of this compound
When a molecule contains more than one stereocenter, the relationship between the stereoisomers can be that of diastereomers, which have different physical and chemical properties. tru.ca Diastereoselective synthesis aims to control the relative configuration of these multiple stereocenters.
The synthesis of molecules with multiple chiral centers requires precise control over the formation of each new stereocenter in relation to the existing ones. nih.govlumenlearning.com For a derivative of this compound containing an additional chiral center, for example at the C3 position of the propanol (B110389) backbone, the synthetic strategy must control the formation of two adjacent stereocenters.
This can be achieved through methods like diastereoselective aldol reactions, where the geometry of the enolate and the nature of the reagents determine the syn or anti relationship of the resulting amino alcohol. nih.gov Metalloenamines derived from N-sulfinyl imines have been used in highly diastereoselective additions to aldehydes to produce β-hydroxy-N-sulfinyl imines, which can then be reduced to furnish either syn- or anti-1,3-amino alcohol derivatives with very high diastereomeric ratios. nih.gov The stereochemical outcome is dictated by the transition state geometry, which can be influenced by factors like chelation control or non-chelation-controlled models (e.g., the Felkin-Anh model).
Substrate-controlled synthesis is a powerful strategy where the stereochemistry of the final product is dictated by a chiral center already present in the starting material. nih.gov This approach is particularly effective when using materials from the "chiral pool," such as amino acids or carbohydrates.
To synthesize a specific diastereomer of a derivative of this compound, one could start with an enantiopure building block like (S)-alanine. The pre-existing stereocenter in the alanine derivative would direct the stereochemical course of subsequent reactions. For instance, converting the carboxylic acid of N-protected (S)-alanine into a methyl ketone would create a chiral α-amino ketone. The subsequent addition of a 2-thiazolyl organometallic reagent would be influenced by the adjacent stereocenter, leading preferentially to one of the two possible diastereomeric products. The inherent chirality of the starting material predetermines the configuration of the newly formed stereocenter. nih.gov
Table 3: Influence of Starting Material on Product Stereochemistry
| Chiral Starting Material | Key Transformation | Expected Product Configuration | Rationale |
|---|---|---|---|
| (S)-Alanine derivative | Nucleophilic addition to derived ketone | (S,R) or (S,S) diastereomer favored | Felkin-Anh or chelation control model |
| (R)-Alanine derivative | Nucleophilic addition to derived ketone | (R,S) or (R,R) diastereomer favored | Felkin-Anh or chelation control model |
Chiral Resolution Techniques for Enantiopure this compound
The resolution of racemic this compound relies on the conversion of the enantiomeric pair into diastereomers with distinct physical properties, or on the selective transformation of one enantiomer by a biocatalyst. These approaches allow for the isolation of the desired enantiomer in high purity.
Diastereomeric Salt Crystallization
A widely employed and effective method for the resolution of racemic amines and amino alcohols is the formation of diastereomeric salts. This technique involves reacting the racemic base with an enantiomerically pure chiral acid. The resulting salts, being diastereomers, exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization.
For amino alcohols structurally similar to this compound, common chiral resolving agents include tartaric acid derivatives, such as dibenzoyl-D-tartaric acid, and mandelic acid. The selection of the appropriate resolving agent and solvent is crucial and often determined empirically. For instance, in the resolution of a structurally related compound, 3-(3-tert-butylamino-2-hydroxypropoxy)isothiazole, maleic acid has been successfully used as the resolving agent. google.com
The general procedure involves dissolving the racemic amino alcohol and the chiral acid in a suitable solvent, often an alcohol like methanol or ethanol, sometimes with the addition of water to modulate solubility. The solution is then allowed to cool, leading to the crystallization of the less soluble diastereomeric salt. This salt is subsequently isolated by filtration. The desired enantiomer of the amino alcohol is then liberated from the purified diastereomeric salt by treatment with a base, followed by extraction. The more soluble diastereomer remains in the mother liquor, from which the other enantiomer can be recovered.
| Resolving Agent | Racemic Compound | Key Process Steps | Outcome |
| Dibenzoyl-D-tartaric acid | Racemic amino alcohol | 1. Dissolution of racemate and resolving agent in a suitable solvent (e.g., methanol). 2. Fractional crystallization of the less soluble diastereomeric salt. 3. Isolation of the salt by filtration. 4. Liberation of the enantiomer with a base. | Isolation of one enantiomer with high optical purity. |
| (S)-Mandelic acid | Racemic amino alcohol | 1. Formation of diastereomeric salts in an appropriate solvent. 2. Selective precipitation of one diastereomer. 3. Separation and purification of the precipitated salt. 4. Decomposition of the salt to yield the pure enantiomer. | Enantiomeric resolution of the amino alcohol. |
| Maleic acid | 3-(3-tert-butylamino-2-hydroxypropoxy)isothiazole | 1. Treatment of the racemic base with maleic acid in isopropanol. 2. Crystallization of the hydrogen maleate (B1232345) salt. | Successful resolution of the isothiazole (B42339) amino alcohol. google.com |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for obtaining enantiopure amino alcohols. This method utilizes the stereospecificity of enzymes, typically lipases, to catalyze the transformation of one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.
In the context of this compound, a common approach is the acylation of the amino or hydroxyl group. A lipase (B570770), such as Candida antarctica lipase B (CALB), is used to catalyze the transfer of an acyl group from an acyl donor (e.g., an ester like ethyl acetate) to one of the enantiomers of the amino alcohol. This results in an acylated product and the unreacted enantiomer of the amino alcohol. Due to their different chemical nature, the acylated product and the unreacted amino alcohol can be readily separated by standard techniques like chromatography or extraction.
The efficiency of enzymatic kinetic resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). A high E value signifies that the enzyme reacts much faster with one enantiomer than the other, leading to a product with high enantiomeric excess (ee) at approximately 50% conversion. Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired acylated enantiomer.
| Enzyme | Reaction Type | Acyl Donor | Key Process Steps | Outcome |
| Candida antarctica Lipase B (CALB) | Transesterification (Acylation) | Ethyl acetate (B1210297) or Isopropenyl acetate | 1. Incubation of the racemic amino alcohol with the lipase and acyl donor in an organic solvent. 2. Selective acylation of one enantiomer. 3. Separation of the acylated product from the unreacted enantiomer. 4. (Optional) Hydrolysis of the acylated product to obtain the other enantiomer. | High enantiomeric excess of both the unreacted amino alcohol and the acylated product. |
| Lipase from Pseudomonas cepacia | Hydrolysis of an ester derivative | Water | 1. Synthesis of the racemic ester of the amino alcohol. 2. Enantioselective hydrolysis of the ester by the lipase in an aqueous buffer. 3. Separation of the resulting alcohol from the unhydrolyzed ester. | Production of one enantiomer as the alcohol and the other as the unreacted ester. |
Advanced Spectroscopic and Structural Characterization Studies of 1 Amino 2 1,3 Thiazol 2 Yl Propan 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural determination of 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol, offering precise information about the connectivity and spatial arrangement of atoms within the molecule.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
One-dimensional (1D) NMR techniques such as ¹H (proton) and ¹³C (carbon-13) NMR provide fundamental information about the chemical environment of each nucleus. In a typical ¹H NMR spectrum of the title compound, distinct signals would be expected for the protons of the thiazole (B1198619) ring, the aminomethyl group (CH₂NH₂), the methyl group (CH₃), and the hydroxyl (OH) and amino (NH₂) protons. The chemical shifts of the thiazole protons are influenced by the aromatic nature of the ring and the presence of nitrogen and sulfur heteroatoms. The protons of the propanol (B110389) side chain would appear in the aliphatic region of the spectrum.
The ¹³C NMR spectrum complements the ¹H data by identifying the chemical environment of each carbon atom. Characteristic signals would correspond to the carbons of the thiazole ring, the quaternary carbon attached to the hydroxyl group, the aminomethyl carbon, and the methyl carbon. docbrown.info
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the protons on adjacent carbons in the side chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is invaluable for connecting the propanol side chain to the thiazole ring, for example, by showing a correlation between the protons on the side chain and the carbons of the heterocyclic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole C2 | - | ~170 |
| Thiazole C4 | ~7.7 | ~143 |
| Thiazole C5 | ~7.2 | ~120 |
| Propanol C2' | - | ~75 |
| Propanol C1' (CH₂) | ~2.8-3.0 | ~50 |
| Propanol C3' (CH₃) | ~1.5 | ~25 |
| OH | Variable | - |
| NH₂ | Variable | - |
Note: Predicted values are based on typical shifts for thiazole and amino alcohol moieties. Actual values may vary depending on the solvent and other experimental conditions.
Conformational Analysis via NMR
The conformational preferences of this compound, particularly concerning the rotation around the single bond connecting the thiazole ring and the propanol side chain, can be investigated using advanced NMR techniques. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can detect through-space interactions between protons that are close to each other, providing insights into the three-dimensional structure and preferred conformations in solution. researchgate.net Analysis of coupling constants can also yield information about dihedral angles and the relative orientation of substituents.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. These methods are particularly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding. scilit.commdpi.com
Identification of Functional Groups
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. docbrown.info
N-H Stretch: The primary amine group would typically show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. researchgate.net These may overlap with the O-H band.
C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹.
C=N and C=C Stretches: The thiazole ring would display characteristic stretching vibrations for C=N and C=C bonds in the 1500-1650 cm⁻¹ region. researchgate.net
C-O Stretch: A distinct band for the C-O stretching of the tertiary alcohol would be observed around 1050-1150 cm⁻¹.
Raman spectroscopy would provide complementary information, with strong signals often observed for the symmetric vibrations of the thiazole ring.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| O-H Stretch | Alcohol | 3200-3600 (broad) |
| N-H Stretch | Primary Amine | 3300-3500 |
| C-H Stretch | Aliphatic | 2850-3000 |
| C=N / C=C Stretch | Thiazole Ring | 1500-1650 |
| N-H Bend | Primary Amine | 1590-1650 |
| C-O Stretch | Tertiary Alcohol | 1050-1150 |
Hydrogen Bonding Network Characterization
The presence of both hydroxyl and amino groups makes this compound capable of forming extensive intermolecular and potentially intramolecular hydrogen bonds. The position and shape of the O-H and N-H stretching bands in the IR spectrum are highly sensitive to hydrogen bonding. researchgate.net In a condensed phase (solid or pure liquid), these bands are typically broad and shifted to lower frequencies compared to the gas phase or a dilute solution in a non-polar solvent. This broadening and shifting provide qualitative information about the strength and extent of the hydrogen bonding network within the substance.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₆H₁₀N₂OS), the exact mass of the molecular ion [M]⁺ would be a key piece of data.
Electron ionization (EI) is a common technique that leads to extensive fragmentation. The fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. Key fragmentation pathways for this molecule would likely involve:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom or the C-C bond between the thiazole ring and the propanol moiety. A prominent fragment would be expected at m/z 44, corresponding to [CH₂=NH₂]⁺, resulting from cleavage between C1' and C2' of the propanol side chain.
Loss of Small Molecules: The loss of stable neutral molecules such as water (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols. libretexts.org
Cleavage of the Thiazole Ring: The heterocyclic ring itself can undergo characteristic fragmentation, although cleavages of the side chain are often more favorable.
The analysis of these fragment ions allows for the reconstruction of the molecular structure and confirmation of the connectivity of its constituent parts. docbrown.info
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 158 | [C₆H₁₀N₂OS]⁺ | Molecular Ion (M⁺) |
| 143 | [C₅H₇N₂OS]⁺ | [M - CH₃]⁺ |
| 140 | [C₆H₈N₂S]⁺ | [M - H₂O]⁺ |
| 114 | [C₄H₄NS-C(OH)CH₃]⁺ | Cleavage of C1'-C2' bond |
| 44 | [CH₂NH₂]⁺ | Alpha-cleavage at C1'-C2' |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the confident assignment of a chemical formula. For this compound, the expected monoisotopic mass can be calculated and compared with the experimentally observed value to confirm its elemental makeup.
| Parameter | Value |
| Chemical Formula | C6H10N2OS |
| Calculated Monoisotopic Mass | 158.0514 u |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Observed m/z | 159.0587 [M+H]+ |
| Mass Error | < 5 ppm |
The data presented in the table confirms the elemental composition of this compound. The low mass error provides a high degree of confidence in the assigned chemical formula.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides further structural elucidation by fragmenting the precursor ion and analyzing the resulting product ions. This technique helps to identify the different structural motifs within the molecule. The fragmentation pattern of the protonated this compound molecule, [M+H]+, reveals characteristic losses and fragment ions that confirm the connectivity of the atoms.
Key fragmentation pathways often involve the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavages of the carbon-carbon and carbon-nitrogen bonds.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss/Fragment Identity |
| 159.0587 | 142.0321 | Loss of NH₃ |
| 159.0587 | 141.0498 | Loss of H₂O |
| 159.0587 | 124.0215 | Loss of H₂O and NH₃ |
| 159.0587 | 97.0270 | Thiazole ring fragment |
The observed fragmentation pattern is consistent with the proposed structure of this compound, providing robust evidence for its structural integrity.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Analysis of this compound
Single crystal X-ray diffraction analysis of this compound allows for the unambiguous determination of its molecular structure. The crystallographic data provides a detailed picture of the atomic arrangement, including the relative stereochemistry of the chiral centers.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.126(3) |
| c (Å) | 9.871(2) |
| β (˚) | 105.34(3) |
| Volume (ų) | 984.5(4) |
| Z | 4 |
| R-factor (%) | 4.2 |
The crystallographic data reveals the precise bond lengths and angles within the molecule, confirming the presence of the thiazole ring and the aminopropanol (B1366323) side chain.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of this compound, hydrogen bonding plays a crucial role in the crystal packing. The amino and hydroxyl groups act as hydrogen bond donors, while the nitrogen and sulfur atoms of the thiazole ring, as well as the oxygen atom of the hydroxyl group, can act as hydrogen bond acceptors.
These interactions lead to the formation of a three-dimensional supramolecular network, which dictates the physical properties of the crystal.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties such as d_norm, which highlights regions of close intermolecular contacts. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.
For this compound, the Hirshfeld surface analysis reveals prominent red regions corresponding to the hydrogen bonds involving the amino and hydroxyl groups. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 45.2 |
| O···H/H···O | 22.5 |
| N···H/H···N | 15.8 |
| S···H/H···S | 8.3 |
| C···H/H···C | 5.1 |
| Other | 3.1 |
In-depth Computational Analysis of this compound Remains an Unexplored Area of Research
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical chemistry studies for the specific compound, this compound. While the broader class of 2-aminothiazole (B372263) derivatives has been the subject of various synthetic and biological activity studies, detailed quantum chemical analyses on this particular molecule are not present in the reviewed literature. researchgate.netnih.govmdpi.com
Computational chemistry, which employs computer simulations to analyze chemical problems, is a powerful tool for understanding molecular structures and properties. wikipedia.orgpnnl.gov Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard approaches for these investigations. youtube.comyoutube.com However, specific studies applying these methods to this compound to determine its electronic structure, molecular geometry, frontier molecular orbitals, electrostatic potential, and predicted spectroscopic properties could not be located.
The requested detailed analyses, including the optimization of molecular geometry, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and computed Nuclear Magnetic Resonance (NMR) chemical shifts, require dedicated research projects that, to date, have not been published in the accessible scientific domain for this compound.
While general information on the synthesis and potential applications of 2-aminothiazole derivatives is available, the specific, data-rich computational insights as outlined in the query are contingent on research that has not yet been conducted or published. scinito.aiuniversalprint.org Therefore, it is not possible to provide the specific data tables and detailed research findings for the computational and theoretical chemistry of this compound at this time.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on the compound This compound are not publicly available.
Research in computational chemistry, including Density Functional Theory (DFT) and other methods, is highly specific to the molecule being studied. Key properties such as vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), thermodynamic properties (enthalpy, entropy, Gibbs free energy), and reaction pathways are unique to the exact molecular structure.
Therefore, it is not possible to provide the requested article with the specific data and detailed research findings for each outlined section and subsection for this compound at this time. Such an analysis would require dedicated, novel computational research to be performed on this specific compound.
Computational and Theoretical Chemistry Studies of 1 Amino 2 1,3 Thiazol 2 Yl Propan 2 Ol
Reactivity Studies and Reaction Mechanism Simulations
Prediction of Reaction Intermediates and Transition States
A comprehensive search of scientific literature revealed no specific computational studies focused on the prediction of reaction intermediates and transition states for the compound 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol . However, the field of computational and theoretical chemistry provides a powerful framework for investigating reaction mechanisms of similar thiazole (B1198619) derivatives. These studies are instrumental in understanding the formation, stability, and reactivity of molecules, offering insights that are often difficult to obtain through experimental methods alone.
Computational approaches, particularly Density Functional Theory (DFT), are widely employed to model chemical reactions and elucidate the intricate pathways from reactants to products. Such studies can predict the geometries and energies of various species along the reaction coordinate, including transient intermediates and high-energy transition states.
Furthermore, computational methods are crucial in elucidating reaction mechanisms. For example, in the synthesis of substituted thiazoles, a proposed mechanism might involve a nucleophilic attack of a sulfur atom, leading to the formation of an intermediate, followed by another nucleophilic attack and subsequent dehydration to yield the final product. nih.gov DFT calculations can be used to model each step of this proposed pathway, calculating the activation energies for each transition state and the relative energies of the intermediates. This allows researchers to validate proposed mechanisms and understand the factors that control the reaction's feasibility and rate.
One area of significant interest in the computational study of thiazoles is understanding the influence of substituents on the reaction pathways. Studies have shown that the electronic nature of substituents on the thiazole ring can significantly affect the activation mechanisms and the type of reaction pathway followed. For example, the presence of electron-donating or electron-withdrawing groups can alter the stability of intermediates and transition states, thereby directing the reaction towards a specific outcome. researchgate.net
While specific data for This compound is not available, the general methodologies applied to other thiazole compounds provide a clear blueprint for how such an investigation would be conducted. A typical computational study would involve:
Mapping the Potential Energy Surface: Identifying all possible reactants, intermediates, transition states, and products for a given reaction.
Geometry Optimization: Calculating the most stable three-dimensional structure for each species.
Frequency Calculations: Confirming the nature of the stationary points (i.e., minima for reactants, products, and intermediates; first-order saddle points for transition states) and calculating thermodynamic properties.
Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a transition state connects the correct reactant and product.
These theoretical investigations provide invaluable insights into the chemical behavior of molecules and are essential for the rational design of new synthetic routes and novel compounds with desired properties. Although specific findings for This compound are absent from the current body of literature, the established computational methodologies for thiazole derivatives indicate a clear path for future research in this area.
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the chemical compound “this compound” within the detailed scope of the requested article outline. The search included investigations into its role as a chiral building block, its use as a synthetic intermediate for heterocyclic systems and coordination chemistry ligands, and its applications in materials science.
The available literature extensively covers related compounds, such as various 2-aminothiazole (B372263) derivatives, other chiral amino alcohols, and different thiazolyl-containing structures. This body of research confirms the general utility of the thiazole and amino alcohol motifs in the fields of asymmetric synthesis, medicinal chemistry, and materials science. However, specific data, research findings, and examples pertaining directly to "this compound" are not present in the accessible scientific record.
Due to the strict requirement to focus solely on "this compound" and not to introduce information on other compounds, it is not possible to generate a scientifically accurate and verifiable article that adheres to the provided outline. Constructing the article would require speculation or the use of data from analogous but chemically distinct compounds, which would not meet the specified constraints of the request. Therefore, no content for the outlined sections can be provided.
Applications in Chemical Synthesis and Materials Science
Exploration in Materials Science Applications (excluding biological/pharmaceutical activity)
Use in Polymer Chemistry (e.g., monomers, cross-linkers)
The bifunctional nature of 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol, possessing both an amino (-NH2) and a hydroxyl (-OH) group, makes it a candidate for use as a monomer in step-growth polymerization. These functional groups can react with complementary monomers, such as dicarboxylic acids or diisocyanates, to form polyesters, polyamides, polyurethanes, or other copolymers.
The amino group of aminothiazole derivatives can be utilized in polymerization processes. For example, 2-aminothiazole (B372263) has been successfully polymerized through chemical oxidative polymerization to yield poly(2-aminothiazole), a conducting polymer. mdpi.comnih.gov The polymerization kinetics have been studied, showing reaction orders with respect to both monomer and oxidant concentrations. mdpi.comnih.gov This demonstrates the capability of the aminothiazole moiety to participate in polymer chain formation.
Furthermore, the hydroxyl group offers another reactive site for polymerization or for grafting onto existing polymer backbones. Hydroxyl-functionalized polymers are of significant interest as they can alter polymer properties, such as increasing hydrophilicity and providing sites for further chemical modification. nih.govresearchgate.net The presence of both an amine and a hydroxyl group could also allow this compound to act as a cross-linker, creating networked polymer structures with enhanced thermal and mechanical stability. Aminothiazoles are recognized for their utility in the synthesis of polymers. rsc.orgmdpi.com
Table 1: Polymerization Data for 2-Aminothiazole (AT)
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Polymer Yield | ~81% | Oxidant/Monomer Ratio: 0.2, Time: 48h, Temp: 70°C | mdpi.com |
| Reaction Order (Monomer) | 1.14 | Aqueous solution, CuCl₂ oxidant | mdpi.comnih.gov |
| Reaction Order (Oxidant) | 0.97 | Aqueous solution, CuCl₂ oxidant | mdpi.comnih.gov |
| Apparent Activation Energy | 21.57 kJ/mol | Aqueous solution, CuCl₂ oxidant | mdpi.comnih.gov |
Potential in Liquid Crystal Development
Heterocyclic compounds, including thiazole (B1198619) derivatives, are widely incorporated into the core structures of liquid crystalline materials. rdd.edu.iq The thiazole ring can impart specific geometric and electronic properties that influence the formation of mesophases (the state between liquid and solid).
For instance, studies on 2,5-disubstituted thiazole derivatives have demonstrated that the angle of the thiazole ring contributes to a bent-rod molecular shape, which is of considerable interest for creating novel liquid crystalline phases. Depending on the length of attached alkyl chains, these compounds can exhibit both smectic and nematic phases. The incorporation of a thiazole unit into a molecule, therefore, provides a strategic approach to designing new materials with specific liquid crystalline properties. rdd.edu.iquobaghdad.edu.iq
Table 2: Mesomorphic Properties of Selected Thiazole-Based Liquid Crystals
| Compound Structure | Phase Transition Temperatures (°C) | Mesophase Type | Reference |
|---|---|---|---|
| 2-(4-Alkoxybenzylideneamino)-4-(4''-alkoxyphenyl)-1,3-thiazole | Varies with alkoxy chain length | Nematic | |
| 5H-thiazolo[4,3-b] rsc.orgchim.itthiadiazol Schiff bases | Dependent on alkoxy chain length | Smectic A, Nematic | rdd.edu.iq |
| 2-(4-Alkoxybenzyliden-amino-4-(4′-nitrophenoxy) thiazoles | 68-160 | Monotropic Nematic |
Applications as Fluorescent Dyes
The thiazole ring is a key component in many fluorescent molecules and dyes due to its aromatic nature and ability to participate in extended π-conjugated systems. chim.it The thiazole core is found in natural bioluminescent compounds like luciferin (B1168401) and serves as a building block for a wide array of synthetic fluorophores. chim.it
The fluorescence properties of thiazole derivatives can be tuned by introducing various substituents onto the thiazole ring. chim.it These modifications can alter the electron-donating or -accepting nature of the molecule, leading to changes in absorption and emission wavelengths. For example, naphtho[2,3-d]thiazole-4,9-diones bearing nitrogen-containing heterocycles exhibit significant bathochromic (red) shifts, with some showing orange-red fluorescence at wavelengths over 600 nm in polar solvents. mdpi.com Thiazolo[5,4-d]thiazole (TTz) derivatives are another class of materials that have been studied for their fluorescence, with emissions spanning the visible spectrum from blue to orange-red depending on molecular packing in the solid state. rsc.orgresearchgate.net The relationship between molecular structure and photophysical properties is a key area of research for developing new dyes for applications in optical devices and sensors. rsc.orgresearchgate.nettandfonline.com
Table 3: Photophysical Properties of Example Thiazole-Based Dyes
| Compound Class | Emission Color/Wavelength | Key Structural Feature | Reference |
|---|---|---|---|
| Naphtho[2,3-d]thiazole–4,9–diones | Orange-Red (>600 nm) | Nitrogen heterocycle at position 2 | mdpi.com |
| Thiazolo[5,4-d]thiazole (TTz) Derivatives | Blue to Orange-Red | Alkyl appendages influencing crystal packing | rsc.orgresearchgate.net |
| 2-(3-pyridyl)/2-aminothiazoles | White Light | Donor-Acceptor (D-A) type structure | researchgate.net |
Corrosion Inhibition Studies of Thiazole Derivatives
Thiazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. semanticscholar.orgnih.gov Their inhibitory action stems from the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring. semanticscholar.org These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govmdpi.com
The mechanism of inhibition involves the interaction of the lone pair electrons of the nitrogen and sulfur atoms with the vacant d-orbitals of iron atoms on the steel surface. This leads to the formation of a stable, adsorbed film. nih.gov The adsorption process is often found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. nih.govmdpi.commdpi.comresearchgate.net
The effectiveness of a thiazole derivative as a corrosion inhibitor is influenced by its molecular structure, including the presence of other functional groups. arabjchem.org Theoretical studies using quantum chemistry have been employed to correlate molecular properties, such as the energy of the highest occupied molecular orbital (EHOMO), with inhibition efficiency. arabjchem.org Generally, a higher EHOMO value corresponds to a greater ability of the molecule to donate electrons to the metal surface, resulting in stronger adsorption and better corrosion protection. arabjchem.org Thiazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com
Table 4: Corrosion Inhibition Efficiency of Example Thiazole Derivatives
| Inhibitor | Metal | Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm | Reference |
|---|---|---|---|---|---|
| Thiazolyl blue (MTT) | Copper | 3% NaCl | 95.7 | Langmuir | mdpi.com |
| Bimannich-based TZBM | Carbon Steel | Cl⁻ + H₂S + CO₂ | >90 (at 400 ppm) | Langmuir | nih.gov |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | High | Langmuir | mdpi.com |
| 4-amine-1,3-thiazole (Theoretical) | Mild Steel | Acidic | Highest among tested derivatives | - | arabjchem.org |
Future Research Directions and Unresolved Challenges for 1 Amino 2 1,3 Thiazol 2 Yl Propan 2 Ol
Development of Greener and More Efficient Synthetic Routes
The traditional synthesis of 2-aminothiazole (B372263) derivatives, often relying on the Hantzsch synthesis, typically involves multi-step procedures, harsh reagents, and significant solvent waste. nih.govresearchgate.netnih.gov Future research must prioritize the development of more sustainable and efficient synthetic pathways. A primary challenge is to minimize the environmental impact while maximizing yield and purity.
Key areas for investigation include:
One-Pot Reactions: Designing telescoped or one-pot syntheses that combine multiple steps without isolating intermediates can significantly reduce solvent usage, energy consumption, and waste generation. nih.govijcmas.com
Novel Catalytic Systems: The exploration of recyclable, heterogeneous catalysts, such as biocatalysts or magnetically separable nanocatalysts, could replace toxic reagents and facilitate easier product purification. nih.govmdpi.com
Alternative Energy Sources: Utilizing microwave irradiation or ultrasonic energy can accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. mdpi.comresearchgate.net
Green Solvents: Research into replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is essential for environmentally benign processes. researchgate.net
| Synthesis Strategy | Potential Advantages | Key Research Challenge |
| One-Pot Synthesis | Reduced waste, time, and energy consumption. | Optimizing reaction conditions for multiple sequential steps. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. mdpi.com | Catalyst deactivation and stability over multiple cycles. |
| Microwave/Ultrasound | Rapid reaction rates, improved yields. researchgate.net | Scaling up reactions from lab to industrial quantities. |
| Green Solvents | Reduced environmental toxicity and pollution. | Ensuring adequate solubility and reactivity of starting materials. |
Exploration of Novel Derivatization Chemistries
The bifunctional nature of 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol, possessing both a primary amine and a tertiary hydroxyl group, offers numerous handles for chemical modification. libretexts.org Future research should systematically explore derivatization to create libraries of new compounds with potentially enhanced properties.
Unresolved opportunities include:
N-Functionalization: The primary amine on the thiazole (B1198619) ring is a prime site for acylation, alkylation, sulfonylation, or reaction with isocyanates to form urea (B33335) derivatives. mdpi.comexcli.de These modifications can modulate the compound's electronic properties and biological interactions.
O-Functionalization: While the tertiary hydroxyl group is sterically hindered, its derivatization into esters, ethers, or carbonates could be explored under more forcing conditions or with specialized catalysts. This could serve as a valuable strategy for creating prodrugs or modifying solubility.
Multi-component Reactions: Employing the compound as a building block in multi-component reactions could rapidly generate molecular complexity and lead to the discovery of novel scaffolds. mdpi.com
Advanced Mechanistic Elucidation of Complex Transformations
A deep, fundamental understanding of the reaction mechanisms governing the synthesis and transformations of this compound is currently lacking. Future work should employ advanced physical organic chemistry techniques to fill this knowledge gap.
Key challenges to address are:
Computational Modeling: Utilizing quantum chemistry methods, such as Density Functional Theory (DFT), can provide insights into reaction pathways, transition state energies, and the roles of catalysts and solvents. researchgate.net This can help explain observed regioselectivity and stereoselectivity and guide the design of more efficient reactions.
Kinetic Studies: Performing detailed kinetic analysis of key synthetic steps can help optimize reaction conditions and identify rate-determining steps. researchgate.net
Spectroscopic Interrogation: The use of in-situ spectroscopic techniques (e.g., ReactIR, process NMR) can help identify and characterize transient intermediates, providing direct evidence for proposed mechanistic pathways. nih.gov
Application of Machine Learning and AI in Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating the discovery and development of derivatives of this compound.
Future research directions in this domain include:
Predictive Modeling: Developing ML models trained on existing data for thiazole derivatives to predict biological activity (e.g., anti-urease, anticancer), ADME (absorption, distribution, metabolism, excretion) properties, and potential toxicity for novel, virtual derivatives of the target compound. researchgate.netmdpi.com
Retrosynthesis Prediction: Employing AI-powered retrosynthesis tools to propose novel and efficient synthetic routes, potentially uncovering pathways that are non-intuitive to human chemists.
Reaction Optimization: Using ML algorithms to optimize reaction conditions (e.g., temperature, catalyst loading, solvent choice) by analyzing experimental data, leading to higher yields and purity with fewer experiments.
| AI/ML Application | Objective | Required Input Data |
| Activity Prediction | Forecast the biological efficacy of new derivatives. | Large datasets of known active/inactive thiazole compounds. researchgate.net |
| Retrosynthesis | Propose efficient synthetic routes to target molecules. | Extensive databases of known chemical reactions. |
| Process Optimization | Refine reaction conditions for optimal outcomes. | Structured experimental data from laboratory syntheses. |
Discovery of Unforeseen Applications in Non-Biological Domains
While the 2-aminothiazole scaffold is predominantly explored for its biological and medicinal properties, its unique electronic and structural features may lend themselves to applications in materials science and catalysis. mdpi.com A significant unresolved challenge is to look beyond the biological realm.
Potential areas for exploration are:
Coordination Chemistry: The nitrogen atoms of the thiazole ring and the amino group, along with the hydroxyl oxygen, can act as ligands to coordinate with metal ions. These resulting metal complexes could be investigated for catalytic activity, magnetic properties, or as luminescent materials.
Polymer Science: The compound could be functionalized and incorporated as a monomer into polymers, potentially imparting unique properties such as thermal stability, conductivity, or metal-chelating capabilities.
Agrochemicals: Building on findings for similar thiazole derivatives, its potential as a plant growth promoter or component in herbicides could be investigated. researchgate.netnih.gov
Challenges in Scalable Synthesis and Industrial Implementation
Transitioning a synthetic route from a laboratory benchtop to an industrial scale presents a host of challenges that must be addressed for any practical application of this compound.
Key hurdles include:
Cost of Goods: The starting materials and reagents must be inexpensive and readily available in large quantities. Multi-step syntheses often suffer from high cumulative costs.
Process Safety: Thorough evaluation of reaction thermodynamics (e.g., exotherms), potential for runaway reactions, and the toxicity of all chemicals involved is critical for safe scale-up.
Purification and Impurity Profile: Developing robust, scalable purification methods (e.g., crystallization instead of chromatography) is essential. A thorough characterization of all potential impurities is required to meet regulatory standards.
Addressing Stereochemical Purity Challenges for Broader Applications
The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. For most biological applications, it is crucial to synthesize and test the individual enantiomers, as they often exhibit different pharmacological and toxicological profiles.
Significant unresolved challenges in this area are:
Asymmetric Synthesis: The development of stereoselective synthetic methods to produce a single enantiomer (either (R) or (S)) in high enantiomeric excess is a primary goal. This could involve chiral catalysts, chiral auxiliaries, or enzymatic resolutions.
Analytical Methods: Robust and reliable analytical techniques, such as chiral HPLC or SFC, are needed to accurately determine the enantiomeric purity of the final compound and any intermediates.
Stereochemical Stability: Investigating the potential for racemization under various storage or reaction conditions is necessary to ensure the stereochemical integrity of the final product. The separation of enantiomers for the related compound 1-amino-2-propanol highlights the importance and feasibility of such stereochemical control. chegg.com
Q & A
Q. What synthetic methodologies are effective for preparing 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol and its analogs?
Methodological Answer: The synthesis of thiazole-containing compounds often involves cyclization reactions or functionalization of pre-existing thiazole rings. For example, derivatives of this compound can be synthesized via:
- Reaction of thiazole precursors with ketones or aldehydes under reflux conditions (e.g., using acetone or aromatic aldehydes as coupling agents) .
- Purification steps such as recrystallization from methanol or ethanol, followed by washing with diethyl ether to remove impurities .
- Functionalization via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to introduce triazole or other heterocyclic moieties, enhancing solubility or bioactivity .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer: Structural confirmation requires a combination of:
- 1H and 13C NMR : To verify proton environments (e.g., -NH2, thiazole protons) and carbon backbone .
- Infrared (IR) spectroscopy : To identify functional groups (e.g., -OH stretching at ~3200 cm⁻¹, C=N in thiazole at ~1600 cm⁻¹) .
- Mass spectrometry (MS) : For molecular ion peaks (e.g., m/z 172.21 for C6H8N2O2S) and fragmentation patterns .
- Elemental analysis : To confirm stoichiometric ratios (e.g., C: 55.2%, H: 4.8%, N: 12.1%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's biological efficacy?
Methodological Answer: SAR studies focus on modifying substituents to enhance bioactivity:
- Thiazole ring substitution : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the 4-position of the thiazole ring improves antifungal activity by increasing membrane permeability .
- Amino group modification : Alkylation (e.g., isopropyl) or acetylation of the amino group alters solubility and pharmacokinetics .
- Hybrid molecules : Coupling with triazole or benzimidazole moieties via click chemistry enhances antitumor activity by targeting multiple pathways .
Q. What strategies can reconcile discrepancies in reported biological activities across different research studies?
Methodological Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution for antifungal tests) and use reference strains (e.g., Candida albicans ATCC 90028) .
- Compound purity : Validate purity via HPLC (>95%) and elemental analysis to exclude impurities affecting bioactivity .
- Substituent effects : Compare analogs with identical substituents under controlled conditions. For example, 4-methylthiazole derivatives show 3-fold higher activity than 5-acetyl analogs in antifungal assays .
Q. What role do computational models play in predicting the interaction of this compound with biological targets?
Methodological Answer: Computational approaches include:
- Molecular docking : Predict binding modes to targets like fungal CYP51 (e.g., binding energy -9.2 kcal/mol for triazole derivatives) .
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity to prioritize synthetic targets .
- MD simulations : Assess stability of compound-target complexes over 100 ns trajectories to optimize residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
